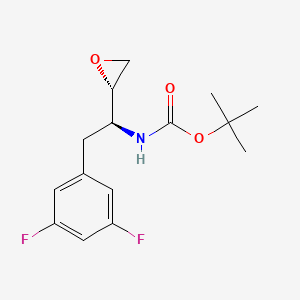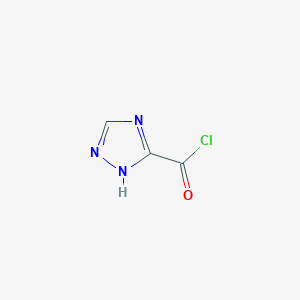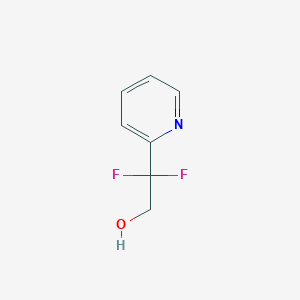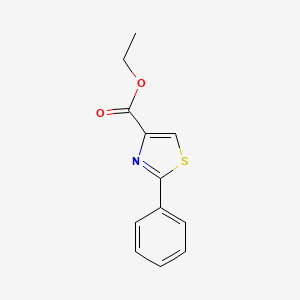
3-氨基-2-苯氨基-吡啶
描述
“3-Amino-2-phenylamino-pyridine” is a chemical compound with the molecular formula C11H11N3 . It is a derivative of aminopyridine .
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of aniline derivatives with α-bromo-4-(methylsulfonyl)acetophenone . The resulting intermediates are then condensed with different 2-aminopyridines to yield the final compounds .Molecular Structure Analysis
The molecular structure of “3-Amino-2-phenylamino-pyridine” consists of a pyridine ring with amino and phenylamino substituents .科学研究应用
合成与化学性质
2,3,4-三氨基吡啶衍生物的合成:合成了一系列衍生物,包括 2-氯-、2-氨基-和 2-硫代取代的 6-甲基-3-硝基-4-(苯氨基)吡啶。该研究重点关注将中间体取代的 2,3,4-三氨基吡啶转化为双环化合物,揭示了一些对实验动物中枢神经系统的影响 (Vozyakova 等人,2006)。
电化学行为研究:对 3-氨基吡啶及其衍生物(包括 2,3-二氨基吡啶)的电化学行为的研究,重点关注它们在水溶液中的行为。这项研究对于了解它们的化学性质和潜在应用至关重要 (Desideri 等人,1978)。
制药和医学应用
- 蛋白激酶 C 抑制:苯氨基吡啶衍生物,与 3-氨基-2-苯氨基吡啶密切相关,已合成为评估苯氨基吡啶型蛋白激酶 C 抑制剂的构效关系的模型。这突出了它们在癌症治疗和其他涉及蛋白激酶 C 的疾病中的潜在作用 (Stanetty 等人,2006)。
材料科学和化学应用
- 杂环化合物的合成:3-氨基-2-氯吡啶与芳基异硒氰酸酯反应,导致合成 2-芳基氨基硒唑并[5,4-b]吡啶。这项研究证明了该化合物在开发新型杂环化合物中的作用,这些杂环化合物在各种化学和材料科学应用中很有价值 (Atanassov 等人,2003)。
安全和危害
未来方向
作用机制
Target of Action
3-Amino-2-phenylamino-pyridine, also known as 2-N-phenylpyridine-2,3-diamine, is a pyrimidine derivative. Pyrimidines are known to have a broad spectrum of pharmacological effects, including anti-inflammatory and anticancer activities. The primary targets of this compound are certain vital inflammatory mediators, such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins . In the context of cancer, it targets protein kinases, which are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .
Mode of Action
The compound’s mode of action is attributed to its inhibitory response against the expression and activities of its targets . In the case of inflammation, it inhibits the inflammatory mediators, thereby reducing inflammation . For cancer, it inhibits protein kinases, thereby altering cell growth, migration, differentiation, apoptosis, and death .
Biochemical Pathways
The affected pathways include those involved in inflammation and cancer. In inflammation, the compound inhibits the biochemical pathways involving the inflammatory mediators, thereby reducing inflammation . In cancer, it inhibits the signaling pathways of protein kinases, thereby controlling cell growth, differentiation, migration, and metabolism .
Pharmacokinetics
Pyrimidine-based drugs are known for their potency, affinity, and improved medicinal chemistry properties . These properties could potentially impact the bioavailability of the compound.
Result of Action
The result of the compound’s action is the reduction of inflammation and control of cell growth in cancer. By inhibiting the inflammatory mediators, it reduces inflammation . By inhibiting protein kinases, it controls cell growth, differentiation, migration, and metabolism, thereby potentially inhibiting the growth of cancer cells .
属性
IUPAC Name |
2-N-phenylpyridine-2,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3/c12-10-7-4-8-13-11(10)14-9-5-2-1-3-6-9/h1-8H,12H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLQLKEGDKARDNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=C(C=CC=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30443365 | |
| Record name | 3-Amino-2-phenylamino-pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30443365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-2-phenylamino-pyridine | |
CAS RN |
41010-49-5 | |
| Record name | 3-Amino-2-phenylamino-pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30443365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-N-phenylpyridine-2,3-diamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


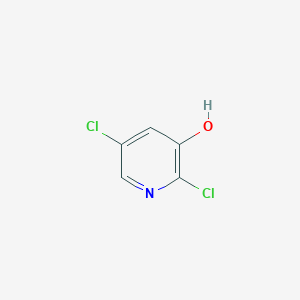
![5,6-Dichloro-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B1311169.png)


